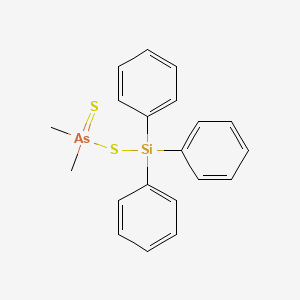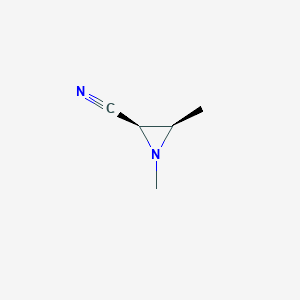![molecular formula C13H21N5O2 B14396989 N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea CAS No. 87977-11-5](/img/structure/B14396989.png)
N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyridazine ring, which is further connected to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea typically involves the reaction of a pyridazinone derivative with a morpholine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridazinone, followed by the addition of the morpholine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its activity against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N’-[4-(morpholin-4-yl)pyridazin-3-yl]urea
- N-Butyl-N’-[6-(morpholin-4-yl)pyrimidin-3-yl]urea
- N-Butyl-N’-[6-(morpholin-4-yl)pyrazin-3-yl]urea
Uniqueness
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a pyridazine ring and a urea moiety makes it particularly versatile for various applications .
Eigenschaften
CAS-Nummer |
87977-11-5 |
|---|---|
Molekularformel |
C13H21N5O2 |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
1-butyl-3-(6-morpholin-4-ylpyridazin-3-yl)urea |
InChI |
InChI=1S/C13H21N5O2/c1-2-3-6-14-13(19)15-11-4-5-12(17-16-11)18-7-9-20-10-8-18/h4-5H,2-3,6-10H2,1H3,(H2,14,15,16,19) |
InChI-Schlüssel |
ACDUDQSZSCLFRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=NN=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
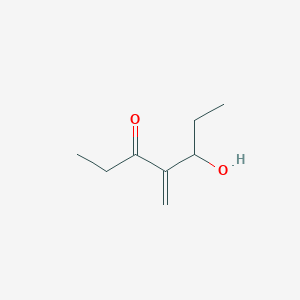
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)
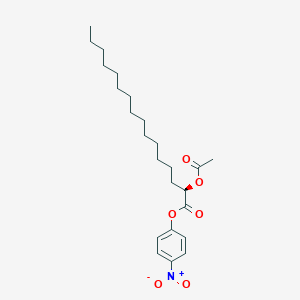
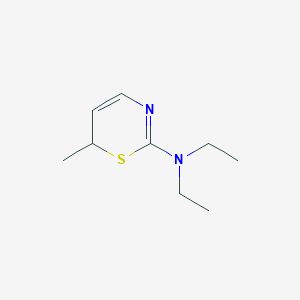
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
